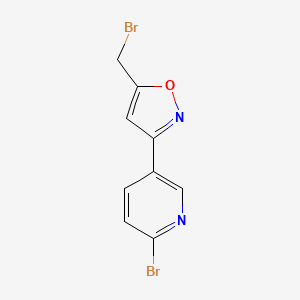

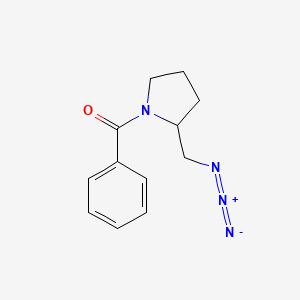

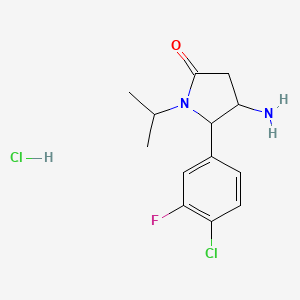

![molecular formula C11H16N4O4 B1380193 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1529035-77-5](/img/structure/B1380193.png)

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1- [1- [ (2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid, is a complex organic molecule with the molecular formula C11H16N4O4 .

Molecular Structure Analysis

The molecular weight of this compound is 268.27 g/mol . Its structure includes a triazole ring, an azetidine ring, and a carboxylic acid group . The InChI code is 1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-8(9(16)17)12-13-15/h6-7H,4-5H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.27 g/mol . It has a topological polar surface area of 97.6 Ų and a complexity of 375 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is also characterized by four rotatable bonds .Scientific Research Applications

Medicinal Chemistry: Targeted Drug Delivery

This compound can be utilized in the development of targeted drug delivery systems. Its structure allows for the conjugation with other pharmaceutical agents, potentially enabling the delivery of drugs directly to specific cells or tissues, reducing side effects and improving efficacy .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the triazole ring is known for its enzyme inhibition properties. This compound could be used to study the inhibition mechanisms of various enzymes, which is crucial for understanding disease pathology and developing new medications .

Materials Science: Synthesis of Polymers

The azetidine and triazole components of the compound provide reactive sites that are beneficial for polymer synthesis. These polymers could have applications in creating new materials with specific mechanical, thermal, or chemical properties .

Environmental Science: Biodegradable Plastics

Given its potential for polymerization, this compound could be used in the synthesis of biodegradable plastics. Such plastics could help reduce environmental pollution and facilitate easier waste management .

Proteomics: PROTAC Linker

This compound can serve as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets specific proteins for degradation, which is a promising strategy for treating various diseases .

Oncology: Anticancer Agent Development

The triazole ring has been associated with cytotoxic activity against cancer cell lines. This compound could be part of the synthesis of new anticancer agents, contributing to the fight against cancer with potentially fewer side effects .

Neuroscience: Neuroprotective Treatments

Research suggests that triazole derivatives can exhibit neuroprotective effects. This compound could be investigated for its potential use in developing treatments for neurodegenerative diseases .

Pharmacology: Metabolism Studies

The unique structure of this compound makes it a candidate for metabolism studies, which are essential for understanding how drugs are processed in the body and for the development of safe and effective pharmaceuticals .

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-8(9(16)17)12-13-15/h6-7H,4-5H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDXKXWDWFSUSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1529035-77-5 |

Source

|

| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)

![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)